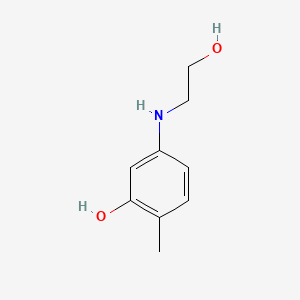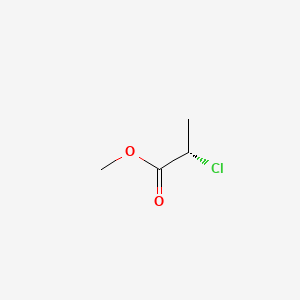
2-Cloro-N-metilanilina
Descripción general
Descripción
2-Chloro-N-methylaniline, also known as N-methyl-2-chloroaniline, is a secondary amine with the molecular formula C7H8ClN. It is a colorless to yellow liquid that is used in various chemical syntheses. This compound is known for its applications in organic synthesis, particularly in the production of polyisocyanates and other derivatives .
Aplicaciones Científicas De Investigación
2-Chloro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polyisocyanates and other complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
Target of Action
2-Chloro-N-methylaniline, also known as N-methyl-2-chloroaniline, is a secondary amine
Mode of Action
It is known that the compound can undergo iridium-catalyzed borylation, which results in the formation of an ortho-borylated derivative . This suggests that the compound can participate in chemical reactions that modify its structure and potentially its biological activity.
Biochemical Pathways
The compound’s ability to undergo borylation suggests that it may interact with biochemical pathways involving boron-containing compounds .
Pharmacokinetics
The physicochemical properties of the compound, such as its boiling point (218 °c) and density (115 g/mL at 25 °C) , can influence its pharmacokinetic behavior.
Result of Action
The compound’s ability to undergo structural modifications, such as borylation , could potentially alter its interactions with biological targets and thereby influence its biological effects.
Action Environment
The action, efficacy, and stability of 2-Chloro-N-methylaniline can be influenced by various environmental factors. , can affect its distribution in biological systems. Additionally, storage conditions, such as keeping the compound in a dark place and at room temperature, are recommended to maintain its stability .
Análisis Bioquímico
Biochemical Properties
2-Chloro-N-methylaniline plays a role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with enzymes such as iridium-catalyzed borylation enzymes, which facilitate the formation of ortho-borylated derivatives
Dosage Effects in Animal Models
The effects of 2-Chloro-N-methylaniline vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Understanding these dosage effects is crucial for determining safe and effective usage of the compound in biochemical research and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Chloro-N-methylaniline can be synthesized through several methods. One common method involves the methylation of 2-chloroaniline using methanol in the presence of a catalyst. Cyclometalated ruthenium complexes have been shown to effectively catalyze this reaction under mild conditions (60°C) with sodium hydroxide as a base .
Industrial Production Methods: In industrial settings, the production of 2-Chloro-N-methylaniline often involves the direct nucleophilic substitution of 2-chloronitrobenzene followed by reduction. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Strong bases like sodium hydroxide or catalysts such as palladium on carbon are commonly employed.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Comparación Con Compuestos Similares
- N-methyl-3-chloroaniline
- N-methyl-4-chloroaniline
- 2-chloroaniline
Comparison: 2-Chloro-N-methylaniline is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to N-methyl-3-chloroaniline and N-methyl-4-chloroaniline, the position of the chlorine atom in 2-Chloro-N-methylaniline affects its electronic properties and steric hindrance, making it more suitable for certain synthetic applications .
Propiedades
IUPAC Name |
2-chloro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNNILPYHCKCFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239323 | |
| Record name | Benzenamine, 2-chloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-32-1 | |
| Record name | Benzenamine, 2-chloro-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-chloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene](/img/structure/B1295185.png)





